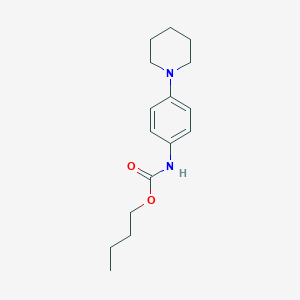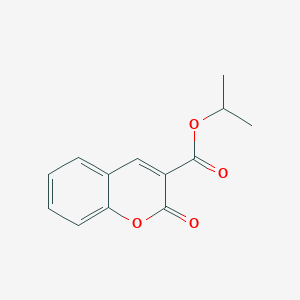
butyl N-(4-piperidin-1-ylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE is a compound that features a piperidine ring attached to a phenyl group, which is further connected to a butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE typically involves the reaction of 4-(piperidin-1-yl)aniline with butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicine, BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE is explored for its potential use in drug discovery. Its structural features make it a candidate for the development of drugs targeting specific diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of materials with specific properties. It can be incorporated into polymers and coatings to enhance their performance and durability.
Mécanisme D'action
The mechanism of action of BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with the active sites of enzymes, inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The butyl carbamate moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidin-4-yl)benzamide: Similar structure but lacks the butyl carbamate moiety.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure with a tert-butyl group instead of a butyl group.
4-N-phenylaminoquinoline: Contains a piperidine moiety but has a quinoline ring instead of a phenyl ring.
Uniqueness
BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE is unique due to the presence of the butyl carbamate moiety, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
butyl N-(4-piperidin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-13-20-16(19)17-14-7-9-15(10-8-14)18-11-5-4-6-12-18/h7-10H,2-6,11-13H2,1H3,(H,17,19) |
Clé InChI |
QISZUXNANQFOSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC1=CC=C(C=C1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-(benzenesulfonyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11653357.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653358.png)
![N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B11653360.png)
![N-{3-[(1E)-1-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B11653362.png)
![2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653368.png)
![Ethyl 6-ethyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653375.png)

![2-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11653386.png)
![[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate](/img/structure/B11653405.png)
![1-(Naphthalen-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11653409.png)
![Methyl 4,5-dimethyl-2-{[(2-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11653411.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B11653419.png)
![(6Z)-6-[(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653426.png)

